molecular formula C16H22N2O8 B4043058 2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate

2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate

Cat. No.: B4043058
M. Wt: 370.35 g/mol
InChI Key: LIXSPPGNOTYENG-UHFFFAOYSA-N
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Description

“2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate” is a chemical compound with the molecular formula C14H20N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H18N2O5 . The molecular weight of this compound is 294.31 g/mol .

Scientific Research Applications

Environmental Remediation

Research has explored the degradation of pollutants like metolachlor and methyl parathion in water using photoassisted Fenton reactions. This process effectively decomposes these pollutants into non-toxic forms, highlighting the potential for using advanced oxidation processes in environmental cleanup efforts (Pignatello & Sun, 1995).

Chemical Synthesis

The synthesis and transformation of various chemical structures, including oxazolo-[3,2-a]pyridines and indolizines, have been facilitated by compounds structurally related to "2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate". These processes are crucial for developing new pharmaceuticals and materials (Rybakov & Babaev, 2014).

Supramolecular Chemistry

Nickel and zinc complexes involving heterocycle and Schiff base ligands demonstrate the formation of one- and two-dimensional supramolecular networks. These findings are important for the development of molecular architectures and materials science (Chen et al., 2009).

Antifungal Activity

The antifungal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida and Aspergillus species highlight the potential of morpholine derivatives in treating fungal infections. This research is significant for developing new antifungal therapies (Bardiot et al., 2015).

Fluorescent Sensing

A phenolato-bridged dinuclear Ni(II) complex has been developed as a highly sensitive chemosensor for oxalate ions in water. This application is crucial for environmental monitoring and the detection of biologically relevant species (Patra et al., 2021).

Safety and Hazards

The compound “4-[2-(4-Nitrophenoxy)ethyl]morpholine” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.C2H2O4/c1-11-9-15(10-12(2)20-11)7-8-19-14-5-3-13(4-6-14)16(17)18;3-1(4)2(5)6/h3-6,11-12H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXSPPGNOTYENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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